

chemical and physical properties of 11-cis-retinal

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Compound of Interest

Compound Name: 11-Cis-Retinal

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An In-depth Technical Guide on the Core Chemical and Physical Properties of **11-cis-Retinal**

Introduction

11-cis-retinal is a pivotal molecule in the biological process of vision. As a derivative of vitamin A, it functions as the chromophore of visual pigments, such as rhodopsin and iodopsin, found in the photoreceptor cells of the retina.[1][2] Its unique chemical structure and light-sensitive properties allow it to act as a photoswitch, initiating the complex signaling cascade that translates light into neural signals.[3][4] This document provides a comprehensive overview of the chemical and physical properties of **11-cis-retinal**, details the experimental protocols used for its characterization, and illustrates its role in the visual cycle and phototransduction pathway.

Chemical and Physical Properties

11-cis-retinal is a polyene aldehyde, characterized by a β -ionone ring and a conjugated polyene chain with a cis double bond at the 11th carbon position. This specific stereoisomerism is crucial for its function. The quantitative properties of **11-cis-retinal** are summarized in the tables below.

Table 1: General and Physical Properties of 11-cis-Retinal

Property	Value	References
IUPAC Name	(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal	[5][6]
Synonyms	11-cis Retinaldehyde, 11-cis-Vitamin A aldehyde, Neoretinene b	[5][6][7][8]
CAS Number	564-87-4	[6][7][8][9]
Molecular Formula	C ₂₀ H ₂₈ O	[6][7][8][10]
Molecular Weight	284.44 g/mol	[8]
Physical State	Solid, can also be an oil	[5][6][11]
Melting Point	63.5 - 64.4 °C	[5][9]
Solubility	Slightly soluble in Chloroform and Methanol; Low aqueous solubility	[6][7][12]
Storage	Long-term at -80°C (up to 6 months); Short-term at -20°C (up to 1 month)	[7]

Table 2: Spectroscopic Properties of 11-cis-Retinal

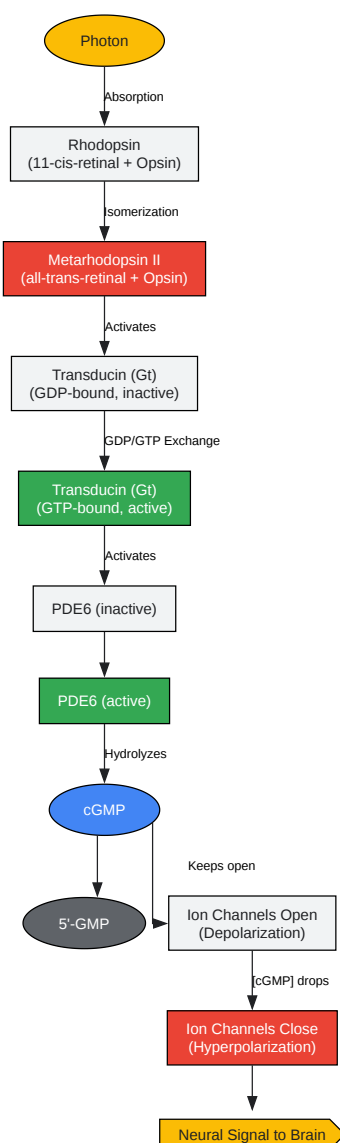
Spectroscopic Property	Value	Conditions / Notes	References
UV-Vis λ_{max}	~380-390 nm	In various organic solvents and saline solution	[13]
UV-Vis λ_{max} (in Rhodopsin)	~498-500 nm	Bound to opsin via a protonated Schiff base	[14][15]
Molar Extinction Coefficient (ϵ)	24,900 M ⁻¹ cm ⁻¹	At 380 nm	[13]

The Role of 11-cis-Retinal in Vision

The function of **11-cis-retinal** is defined by two critical biochemical processes: the phototransduction cascade, which it initiates, and the visual cycle, which regenerates it for sustained vision.

The Phototransduction Cascade

Vision is initiated when a photon of light is absorbed by the **11-cis-retinal** chromophore within a visual pigment like rhodopsin.^[16] This absorption provides the energy for the ultrafast isomerization of **11-cis-retinal** to all-trans-retinal.^{[3][4]} This conformational change from a constrained cis isomer to a linear trans isomer forces a change in the structure of the opsin protein, converting it to its active state, known as Metarhodopsin II (Meta II).^[14] This activated receptor triggers a G-protein signaling cascade, leading to the hyperpolarization of the photoreceptor cell and the transmission of a neural signal.^{[16][17]}



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Fig. 1: The Phototransduction Cascade.

The Visual Cycle (Retinoid Cycle)

For vision to persist, the all-trans-retinal must be converted back to **11-cis-retinal** and recombined with opsin. This multi-step enzymatic process, known as the visual cycle, primarily occurs in the adjacent retinal pigment epithelium (RPE) cells.^{[18][19]} All-trans-retinal is released from opsin, reduced to all-trans-retinol in the photoreceptor, and transported to the RPE.^[20] There, it is esterified by lecithin retinol acyltransferase (LRAT) and then isomerized by RPE65 to 11-cis-retinol.^{[11][19]} Finally, it is oxidized back to **11-cis-retinal** before being transported back to the photoreceptor to regenerate the visual pigment.^[1]

Fig. 2: The Visual Cycle.

Experimental Protocols

The characterization of **11-cis-retinal** relies on several key analytical techniques.

UV-Visible Spectroscopy

This technique is used to determine the concentration and purity of retinal isomers and to monitor pigment regeneration.

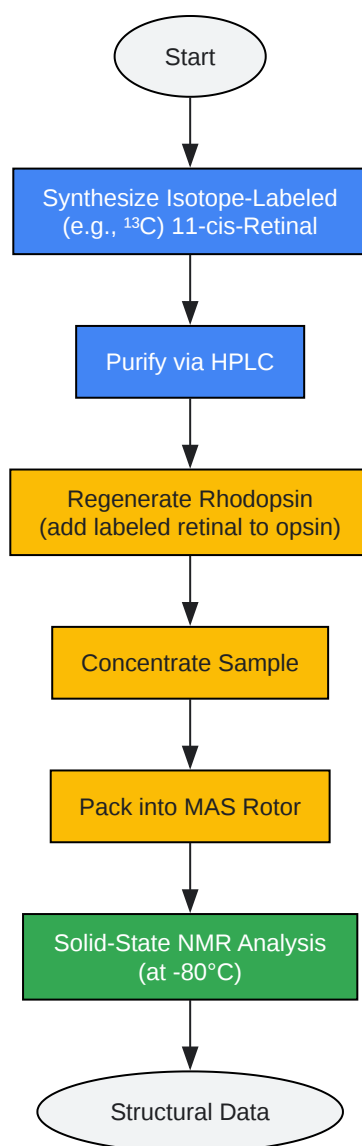
- Objective: To measure the absorbance spectrum of **11-cis-retinal**.
- Methodology:
 - Sample Preparation: A concentrated stock solution of **11-cis-retinal** is prepared in an organic solvent like ethanol, where it is stable.[\[13\]](#)
 - Dilution: The stock solution is diluted to a known concentration in the desired buffer (e.g., saline or a detergent solution for membrane protein studies).[\[12\]](#)
 - Measurement: The absorbance spectrum is recorded using a dual-beam spectrophotometer over a range of wavelengths (typically 250-600 nm).
 - Analysis: The wavelength of maximum absorbance (λ_{max}) is identified. Concentration can be calculated using the Beer-Lambert law ($A = \epsilon cl$), with a known molar extinction coefficient (ϵ).[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful tool for studying the structure of **11-cis-retinal** within the binding pocket of rhodopsin and observing the structural changes that occur upon photoactivation.[\[21\]](#)

- Objective: To determine the conformation and protein-ligand interactions of **11-cis-retinal** within rhodopsin.
- Methodology:

- Isotope Labeling: **11-cis-retinal** is chemically synthesized with stable isotopes (e.g., ^{13}C or ^2H) at specific positions.[\[21\]](#)[\[22\]](#)
- Pigment Regeneration: The labeled **11-cis-retinal** is incubated with purified opsin (the apoprotein) in detergent micelles or lipid bilayers to reconstitute the rhodopsin pigment.
[\[21\]](#)
- Sample Preparation: The regenerated sample is concentrated and carefully packed into a magic-angle spinning (MAS) rotor.[\[21\]](#)
- Data Acquisition: The sample is frozen (e.g., to -80°C) and analyzed using a solid-state NMR spectrometer. Techniques like Cross-Polarization (CP) and MAS are employed to obtain high-resolution spectra of the solid sample.[\[21\]](#)
- Analysis: The chemical shifts of the labeled nuclei provide detailed information about the local electronic environment, conformation, and proximity to specific amino acid residues in the protein.[\[23\]](#)



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Fig. 3: Workflow for Solid-State NMR Analysis.

X-ray Crystallography

While challenging for membrane proteins, X-ray crystallography has provided high-resolution structures of rhodopsin in its ground state (bound to **11-cis-retinal**) and in various activated states.[24] These structures have been fundamental to understanding how the isomerization of **11-cis-retinal** leads to receptor activation.

- Objective: To determine the three-dimensional atomic structure of rhodopsin with **11-cis-retinal** in its binding pocket.

- Methodology:
 - Protein Expression and Purification: Rhodopsin is expressed and purified in large quantities, typically from bovine retinas or using recombinant systems.
 - Crystallization: The purified protein, solubilized in detergent, is subjected to crystallization screening to find conditions that yield well-ordered crystals. This is a major bottleneck in the process.
 - X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots.
 - Structure Determination: The diffraction pattern is analyzed to calculate an electron density map of the molecule. An atomic model of the protein and its bound **11-cis-retinal** is then built into this map and refined to yield a final structure.[2][25]

Conclusion

11-cis-retinal is a masterfully designed molecule whose chemical and physical properties are exquisitely tuned for its biological function. Its ability to undergo light-induced isomerization within the confines of the opsin binding pocket is the primary event of vision. The study of its properties through spectroscopy and crystallography has not only illuminated the mechanisms of sight but has also established rhodopsin as a paradigm for understanding G-protein coupled receptor signaling, a class of proteins of immense pharmacological importance.

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